molecular formula C10H10BrFO2 B15312876 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid

2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B15312876
M. Wt: 261.09 g/mol
InChI Key: KPFDBOOHEAOMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, along with a methyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable aromatic precursor. One common method involves the use of 2-bromo-3-fluorophenol as a starting material. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions. These methods often utilize specialized equipment to ensure the safety and efficiency of the reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are typically carried out under acidic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride, and the reactions are typically carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted aromatic compounds with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: The major products include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: The major products include alcohols or other reduced derivatives of the carboxylic acid group.

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s biological activity.

Comparison with Similar Compounds

2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2-Bromo-3-fluorophenol: This compound lacks the carboxylic acid group and has different chemical properties and reactivity.

    2-(2-Bromo-3-fluorophenyl)acetic acid: This compound has a different alkyl chain length, affecting its chemical properties and applications.

    2-Bromo-3-fluorobenzoic acid: This compound has a different substitution pattern on the aromatic ring, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-4-3-5-7(12)8(6)11/h3-5H,1-2H3,(H,13,14)

InChI Key

KPFDBOOHEAOMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.